The Technical Guide to 4-Isothiocyanatophenyl α-D-glucopyranoside: A Covalent Probe for Glycobiology and Drug Discovery
The Technical Guide to 4-Isothiocyanatophenyl α-D-glucopyranoside: A Covalent Probe for Glycobiology and Drug Discovery
Introduction: Bridging Recognition and Reaction
In the intricate landscape of chemical biology and drug development, molecules that can both selectively recognize a biological target and subsequently form a stable, covalent bond are invaluable tools. 4-Isothiocyanatophenyl α-D-glucopyranoside (α-GITC) emerges as a powerful reagent embodying this dual functionality. Structurally, it comprises a glucose moiety, providing a basis for molecular recognition by carbohydrate-binding proteins, and a highly reactive isothiocyanate group, which acts as a "warhead" for covalent modification.
This guide provides an in-depth technical overview of α-GITC, detailing its chemical structure, physicochemical properties, mechanism of action, and its application as a covalent probe for identifying and characterizing glucose-binding proteins, such as glucose transporters (GLUTs) and various enzymes. We will explore the causality behind its reactivity and provide a field-proven protocol for its use in affinity labeling experiments, a cornerstone technique for target identification and validation.
Section 1: Chemical Structure and Physicochemical Properties
4-Isothiocyanatophenyl α-D-glucopyranoside is a derivative of glucose where the anomeric hydroxyl group is substituted with a p-isothiocyanatophenoxy group via an α-glycosidic bond. The glucose unit acts as the specific targeting element, while the phenyl isothiocyanate provides the reactive anchor.
While a specific CAS number for the α-D-glucopyranoside isomer is not publicly cataloged, its core properties can be reliably inferred from its well-documented stereoisomers, 4-isothiocyanatophenyl β-D-glucopyranoside (CAS 20581-41-3) and 4-isothiocyanatophenyl α-D-mannopyranoside (CAS 96345-79-8).[1][2] As stereoisomers, they share the same molecular formula and weight.
Table 1: Physicochemical Properties of 4-Isothiocyanatophenyl α-D-glucopyranoside
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | (Inferred) |
| Molecular Formula | C₁₃H₁₅NO₆S | [1][2] |
| Molecular Weight | 313.33 g/mol | [1][2][3] |
| Appearance | White to Off-White Crystalline Solid | [3] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |
| Topological Polar Surface Area | 144 Ų | [1][2] |
Expert Insights on Handling and Storage: The isothiocyanate group is susceptible to hydrolysis and reaction with nucleophiles. Therefore, α-GITC should be stored desiccated at 2-8°C, away from moisture and reactive solvents.[3][4] For experimental use, fresh stock solutions in anhydrous DMSO are recommended.
Section 2: The Chemistry of Covalent Modification
The utility of α-GITC as a research tool is rooted in the electrophilic nature of its isothiocyanate (-N=C=S) functional group. The central carbon atom of this group is highly electron-deficient and serves as a target for nucleophilic attack by amino acid residues on the surface of proteins.
The primary mechanism involves the formation of a stable thiourea linkage. The most common nucleophiles available in proteins under physiological pH are the ε-amino group of lysine residues and the sulfhydryl (thiol) group of cysteine residues. The reaction proceeds as follows:
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Nucleophilic Attack: A deprotonated amine (R-NH₂) or thiol (R-S⁻) group on the target protein attacks the electrophilic carbon of the isothiocyanate.
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Intermediate Formation: A transient, unstable intermediate is formed.
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Proton Transfer: A proton transfer event occurs, leading to the formation of a stable, covalent thiourea (from amines) or dithiocarbamate (from thiols) adduct.
This covalent binding is a key event, effectively and irreversibly linking α-GITC to its protein target.[5] This stability allows for the subsequent detection and identification of the labeled protein.
Sources
- 1. 4-Isothiocyanatophenyl beta-D-glucopyranoside | C13H15NO6S | CID 71307137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isothiocyanatophenyl alpha-D-mannopyranoside | C13H15NO6S | CID 11023405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
